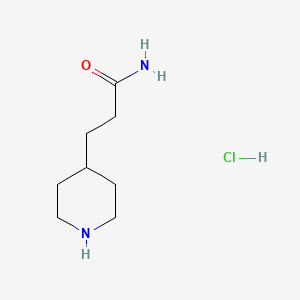

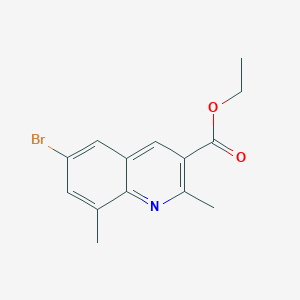

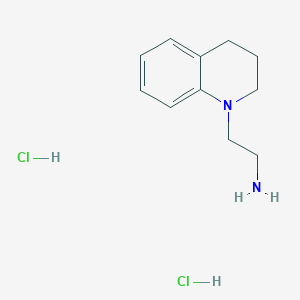

2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride

Descripción general

Descripción

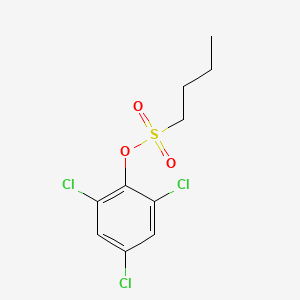

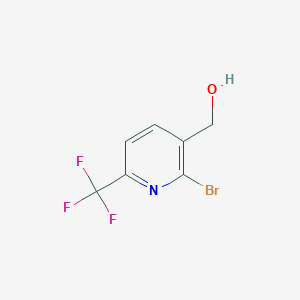

2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride, also known as 2,3,4-DHQED, is a synthetic organic compound. It is a derivative of quinoline, a heterocyclic aromatic organic compound. 2,3,4-DHQED is used in a variety of scientific research applications, and its biochemical and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

Antiproliferative and Antitumor Activities

Compounds within the dihydroquinolinone family, including our compound of interest, have demonstrated potent antiproliferative and antitumor activities . Research suggests that these compounds can inhibit p38 MAP kinase, leading to cytotoxic activities in cancer cell lines . This application is particularly promising for developing new cancer therapies.

Enrichment Culture Medium Supplement

The compound has been used as a medium supplement in the culture medium of Pseudomonas ayucida during enrichment culture experiments . This application is crucial for microbiological research, where controlled growth environments are necessary for studying bacterial behavior and genetics.

Proteomics Research

In proteomics, the compound is utilized as a biochemical tool. It’s available for research purposes to study protein expression and interaction . This application is vital for understanding the complex protein networks within biological systems and can lead to breakthroughs in disease treatment and prevention.

Targeted Protein Degradation

The related structural analogs of our compound have been employed in fragment-based covalent ligand discovery. They are used in creating bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation . This innovative application is at the forefront of drug discovery, offering a new approach to selectively degrade disease-causing proteins.

Chemical Synthesis and Material Science

Scientists utilize this compound in various areas of research, including chemical synthesis and material science . Its properties can be harnessed to create new materials with specific characteristics or to synthesize other complex compounds.

Environmental Control Products

The compound’s derivatives are part of environmental control products, aiding in the development of advanced solutions for environmental monitoring and remediation . This application is essential for maintaining ecological balance and ensuring environmental sustainability.

Advanced Battery Science and Technology

In the field of battery science, the compound’s derivatives contribute to the development of advanced battery technologies . This application is critical for the evolution of energy storage systems, which are fundamental to the transition towards renewable energy sources.

Life Science Research Solutions

Lastly, the compound is involved in life science research solutions, providing insights into biological processes and contributing to the advancement of medical science . This broad application encompasses various aspects of biological research, from molecular biology to clinical studies.

Propiedades

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;;/h1-2,4,6H,3,5,7-9,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBNDGUIDQJVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.